

# Compound J 2922 literature review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **J 2922**

Cat. No.: **B1672716**

[Get Quote](#)

An In-depth Technical Guide on Compound J (N,N-bis(2-chloroethyl)docos-13-enamide)

**Disclaimer:** The information presented in this document is based on a limited set of publicly available scientific literature. The designation "Compound **J 2922**" was not found in the reviewed publications; however, "Compound J" has been identified as N,N-bis(2-chloroethyl)docos-13-enamide. The data and protocols are derived from a single primary study, and therefore, a comprehensive understanding of this compound's properties and activities is not yet available.

## Introduction

Compound J, chemically identified as N,N-bis(2-chloroethyl)docos-13-enamide, is a synthetic analog of a highly unsaturated fatty acid originally isolated from *Isatis tinctoria* L., a plant also known as Banlangen, which is used in traditional Chinese medicine.<sup>[1]</sup> This compound has been investigated for its potential antitumor and immunoregulatory activities, with a primary focus on its ability to reverse multidrug resistance (MDR) in cancer cells.<sup>[1]</sup>

## Chemical and Physical Properties

| Property                   | Value                                                                              |
|----------------------------|------------------------------------------------------------------------------------|
| Chemical Name              | N,N-bis(2-chloroethyl)docos-13-enamide                                             |
| Molecular Formula          | C <sub>26</sub> H <sub>49</sub> Cl <sub>2</sub> NO                                 |
| Purity (as reported)       | >99.5% (HPLC)                                                                      |
| Stock Solution Preparation | Dissolved in absolute ethanol to 10 and 200 mg/ml, followed by sterile filtration. |

Table 1: Chemical and Physical Properties of Compound J.[1]

## Biological Activity and Quantitative Data

The principal biological activity of Compound J reported in the literature is its capacity to resensitize multidrug-resistant cancer cells to chemotherapeutic agents.

### In Vitro Cytotoxicity and Reversal of Multidrug Resistance

Compound J has demonstrated the ability to reverse adriamycin (ADM) resistance in the TCA8113/ADM human tongue squamous cell carcinoma cell line.[1]

| Cell Line               | Treatment                           | IC50 of Adriamycin (µg/mL) |
|-------------------------|-------------------------------------|----------------------------|
| TCA8113 (Parental)      | Adriamycin alone                    | 3.14 ± 0.11                |
| TCA8113/ADM (Resistant) | Adriamycin alone                    | 87.94 ± 0.78               |
| TCA8113/ADM (Resistant) | Adriamycin + Compound J (200 µg/mL) | 35.74 ± 2.34               |

Table 2: IC50 Values of Adriamycin in the Presence and Absence of Compound J.[1]

The reversal of drug resistance is quantified by the reversal fold (RF), which was calculated to be 2.461 for Compound J at a concentration of 200 µg/mL in TCA8113/ADM cells.

## In Vivo Antitumor Efficacy

In a preclinical in vivo model using BALB/c nude mice with subcutaneously transplanted TCA8113 tumors, Compound J exhibited significant tumor growth inhibition.

| Treatment Group  | Dosage                    | Outcome                                                                  |
|------------------|---------------------------|--------------------------------------------------------------------------|
| Control          | Saline                    | Normal tumor growth                                                      |
| Cyclophosphamide | 10 mg/kg/day for 14 days  | Inhibition of tumor growth                                               |
| Compound J       | 2.5 mg/kg/day for 14 days | More significant inhibition of tumor growth compared to cyclophosphamide |

Table 3: In Vivo Antitumor Activity of Compound J.

The mechanism of this antitumor effect was attributed to the suppression of cell proliferation, as indicated by the downregulation of the Ki-67 marker, and the induction of apoptosis.

## Mechanism of Action in Multidrug Resistance

The primary mechanism by which Compound J reverses multidrug resistance is through the inhibition of the glutathione S-transferase (GST) pathway. Specifically, it has been shown to significantly decrease the activity of GSTs and enhance the depletion of intracellular glutathione (GSH) in resistant cancer cells. This action prevents the detoxification of chemotherapeutic agents like adriamycin, thereby restoring their cytotoxic effects. Importantly, the study found that Compound J does not affect the function of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Compound J in Reversing Multidrug Resistance.

## Experimental Protocols

The following are summaries of the key experimental methodologies described in the primary literature.

## Cell Culture and Development of Resistant Cell Line

- Cell Lines: The human tongue squamous cell carcinoma cell line TCA8113 and its adriamycin-resistant derivative, TCA8113/ADM, were used.
- Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Induction of Resistance: The TCA8113/ADM cell line was developed by exposing the parental TCA8113 cells to stepwise increases in the concentration of adriamycin (from 0.01 to 0.1 µg/mL). The resistance was maintained by culturing the cells in a medium containing 0.1 µg/mL adriamycin.

## In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC<sub>50</sub>) of adriamycin, both alone and in combination with Compound J, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

## In Vivo Subcutaneously Transplanted Tumor Model

- Animal Model: 4-6 week old female BALB/c nude mice were used.
- Tumor Cell Inoculation:  $4 \times 10^5$  TCA8113 cells in a 200  $\mu\text{l}$  volume were subcutaneously inoculated into the mice.
- Treatment Regimen: Treatment with either Compound J (2.5 mg/kg/day), cyclophosphamide (10 mg/kg/day), or saline (control) was initiated and continued for 14 days.
- Endpoint Analysis: After 15 days post-transplant, tumor grafts were collected, weighed, and processed for immunohistochemical analysis of Ki-67 expression and flow cytometric analysis of apoptosis.

## GST Activity and GSH Level Determination

The effect of Compound J on the enzymatic activity of GST and the intracellular concentration of GSH was measured in TCA8113/ADM cells following treatment with 200  $\mu\text{g}/\text{mL}$  of Compound J.

## Conclusion and Future Directions

Compound J (N,N-bis(2-chloroethyl)docos-13-enamide) has emerged from a single study as a promising agent for reversing multidrug resistance in a specific type of cancer cell. Its mechanism of action, centered on the inhibition of the GST/GSH detoxification pathway, presents a distinct advantage over agents that target P-gp, as it may be effective in tumors where P-gp is not the primary driver of resistance.

However, the current body of knowledge on this compound is limited. To fully assess its therapeutic potential, further research is critically needed in the following areas:

- Pharmacokinetics: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound J is essential.
- Broad-Spectrum Activity: Studies are required to determine if its MDR-reversing activity extends to other cancer cell types and other chemotherapeutic agents.

- Detailed Mechanism of Action: A deeper investigation into the specific GST isozymes inhibited by Compound J and the downstream signaling consequences is warranted.
- Toxicology: A thorough toxicological profiling is necessary to establish its safety profile.
- Clarification of "**J 2922**": Further communication with the original researchers may be necessary to clarify the significance of the "2922" identifier.

Without this additional research, the clinical translatability of Compound J remains speculative.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. 2024.sci-hub.box [2024.sci-hub.box]
- To cite this document: BenchChem. [Compound J 2922 literature review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672716#compound-j-2922-literature-review>

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)